molecular formula C26H24Cl2FeP2 B1278393 [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) CAS No. 41536-18-9

[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)

Cat. No. B1278393
CAS RN: 41536-18-9
M. Wt: 525.2 g/mol
InChI Key: ZXTCSIQSHINKKY-UHFFFAOYSA-L
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Description

[1,2-Bis(diphenylphosphino)ethane]dichloroiron(II), often abbreviated as dppeFeCl2, is a coordination compound featuring iron(II) coordinated to a bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). The dppe ligand is known for its ability to bridge between metal centers and to stabilize various metal oxidation states through its flexible chelating behavior.

Synthesis Analysis

The synthesis of dppeFeCl2 is not directly reported in the provided papers; however, the synthesis of related dppe complexes can offer insight. For instance, the synthesis of a dppe complex with palladium was achieved by reacting dppe with 1,2-dichloroethane followed by coordination to palladium, yielding the complex in 80% yield .

Scientific Research Applications

Catalytic Activities

[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) has been noted for its role in catalytic activities. For instance, it is involved in hydrosilylation reactions catalyzed by nickel-phosphine complexes. This application is significant due to its potential in various industrial processes. The research indicates that these complexes, including [1,2-bis(diphenylphosphino)ethane]dichloroiron(II), demonstrate notable differences in catalytic activities, particularly in the induction period for such reactions, suggesting its unique catalytic properties (Kiso, Kumada, Maeda, Sumitani, & Tamao, 1973).

Synthesis and Characterization

The synthesis and characterization of compounds containing [1,2-bis(diphenylphosphino)ethane]dichloroiron(II) have been a subject of research. These studies focus on understanding the chemical properties and potential applications of the compound. For example, its synthesis with palladium and the subsequent characterization using various techniques like infrared spectroscopy and NMR highlights its versatility in the field of chemistry (Li Jiang-tao, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

As a commonly used bidentate ligand in coordination chemistry, “[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)” has potential applications in various fields. Its use in Kumada catalyst-transfer polycondensation, oxidation of carboranyl phosphine ligands, synthesis of nickel-iron dithiolato hydrides, Ullmann reactions - homocoupling reactions, and as a co-catalyst for hydroformylation of alcohols for the synthesis of quaternary carbon centers suggests that it could be further explored in these areas.

properties

IUPAC Name

dichloroiron;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Fe/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCSIQSHINKKY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449048
Record name [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)

CAS RN

41536-18-9
Record name [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2-Bis(diphenylphosphino)ethane]dichloroiron(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Dahadha, MM Aldhoun, M Hassan, QA Ibrahim… - Org. Commun, 2021 - acgpubs.org
Iron complexes are one of the most promising catalysts for carbon-carbon coupling reactions due to their relatively low cost, widespread availability as well as lower toxicity. Many …
Number of citations: 2 acgpubs.org

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